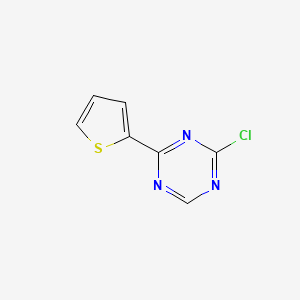
6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is a heterocyclic compound that features a bromine atom, a pyridine ring, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of a suitable precursor containing a pyridine and an oxazole moiety, followed by bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of oxazoline derivatives.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Oxazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: May be used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the heterocyclic rings may facilitate binding to these targets, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Comparison: 6-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)hexan-1-one is unique due to the presence of both pyridine and oxazole rings, which may confer distinct chemical and biological properties compared to other similar compounds. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C14H15BrN2O2 |
|---|---|
Poids moléculaire |
323.18 g/mol |
Nom IUPAC |
6-bromo-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)hexan-1-one |
InChI |
InChI=1S/C14H15BrN2O2/c15-8-4-1-2-7-12(18)14-17-10-13(19-14)11-6-3-5-9-16-11/h3,5-6,9-10H,1-2,4,7-8H2 |
Clé InChI |
KAXKZDMCTYUQAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CN=C(O2)C(=O)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


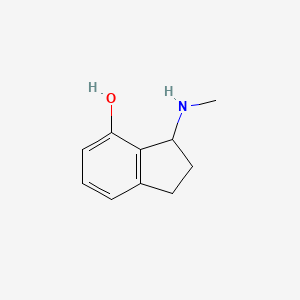
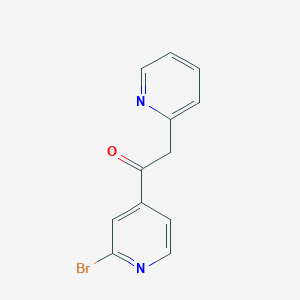
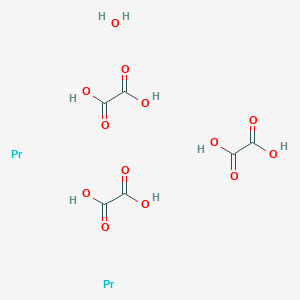
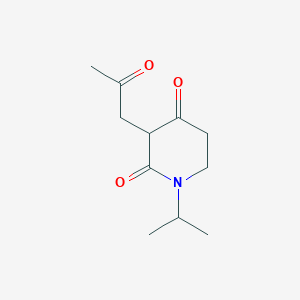
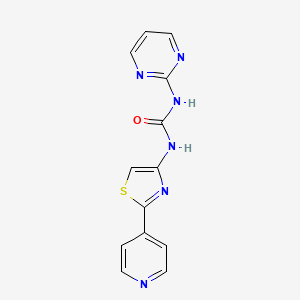

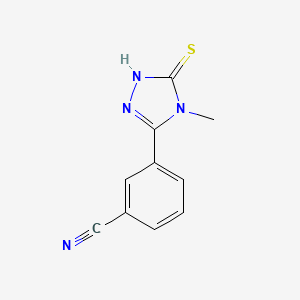
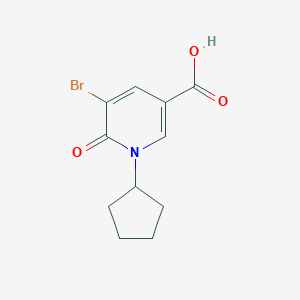
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
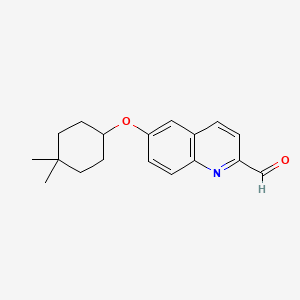
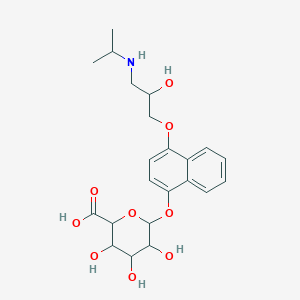
![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
![N-[4-[(5-methyl-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13885088.png)
